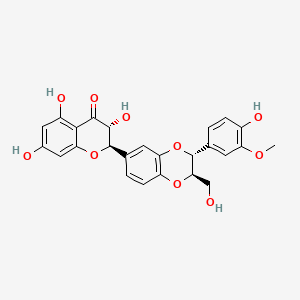
4-(1H-imidazol-1-yl)piperidine dihydrochloride
Vue d'ensemble
Description
The compound "4-(1H-imidazol-1-yl)piperidine dihydrochloride" is a derivative of imidazole and piperidine, which are heterocyclic compounds with applications in medicinal chemistry. Imidazole derivatives are known for their role in the synthesis of pharmaceuticals and exhibit a range of biological activities. Piperidine derivatives are also significant in drug design, often serving as building blocks for compounds with various pharmacological properties .
Synthesis Analysis
The synthesis of imidazole-piperidine derivatives typically involves multi-step reactions, including nucleophilic substitution, hydrogenation, and halogenation. For instance, a three-step synthesis process has been reported for a related compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which is a key intermediate in the synthesis of Crizotinib. This process includes nucleophilic aromatic substitution, hydrogenation, and iodination, with optimization required for successful scale-up . Another synthesis method involves arylation of azoles with bromopyridines followed by reduction of the pyridine ring .
Molecular Structure Analysis
The molecular structure of imidazole-piperidine derivatives has been studied using various techniques, including crystallography and computational methods. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, revealing planar benzothiazol and imidazol rings with a dihedral angle between them, and a chair conformation for the piperidin ring . Density Functional Theory (DFT), molecular docking, and spectroscopic methods such as FT-IR, FT-Raman, and NMR have also been employed to investigate the molecular structure and electronic properties of these compounds .
Chemical Reactions Analysis
Imidazole-piperidine derivatives participate in various chemical reactions that are essential for their biological activity and pharmacological effects. The reactivity of these compounds can be influenced by the presence of substituents on the imidazole and piperidine rings, which can affect their binding affinity to biological targets. For example, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-piperidine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are often characterized during the synthesis and optimization of new compounds. Theoretical calculations, including those for molecular electrostatic potential (MEP), dipole moment, polarizability, and hyperpolarizability, provide insights into the chemical activity, stability, and charge distribution of these molecules . Additionally, the affinity of these compounds for various receptors, such as GABAA and opioid receptors, is determined through in vitro assays, which are indicative of their potential therapeutic applications .
Applications De Recherche Scientifique
-
Pharmacology
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Imidazole has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Anti-inflammatory
- 4- (1H-imidazol-2-yl)-1- [ (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine possesses anti-inflammatory properties.
- It can be used to treat various inflammatory disorders, such as arthritis, asthma, and inflammatory bowel disease.
-
Antibacterial
-
Anticancer
-
Antitubercular
-
Antifungal
-
Analgesic
-
Anti-HIV
-
Antipyretic
-
Antioxidant
-
Anti-amoebic
-
Antihelmintic
Safety And Hazards
Propriétés
IUPAC Name |
4-imidazol-1-ylpiperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-8(1)11-6-5-10-7-11;;/h5-9H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMGDHFNKMMBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849658 | |
| Record name | 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)piperidine dihydrochloride | |
CAS RN |
403492-40-0 | |
| Record name | 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)
![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)
![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)




![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)


